1'-羟基布福拉洛-d9

描述

1'-Hydroxy Bufuralol-d9 (Mixture of Diastereomers), also known as 1'-Hydroxy Bufuralol-d9 (Mixture of Diastereomers), is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 286.419. The purity is usually 95%.

BenchChem offers high-quality 1'-Hydroxy Bufuralol-d9 (Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-Hydroxy Bufuralol-d9 (Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

神经学研究

“1'-羟基布福拉洛-d9”用于神经学研究 . 它是神经学研究化学品和分析标准的一部分 .

疼痛和炎症

该化合物用于疼痛和炎症研究 . 它是疼痛和炎症研究材料的一部分 .

抑郁症研究

“this compound”用于抑郁症研究 . 它是抑郁症研究材料的一部分 .

帕金森病研究

该化合物用于帕金森病研究 . 它是帕金森病研究材料的一部分 .

精神分裂症研究

作用机制

Target of Action

The primary target of 1’-Hydroxy Bufuralol-d9 is the beta-adrenergic receptor . This receptor plays a crucial role in the regulation of heart function and the release of neurotransmitters .

Mode of Action

1’-Hydroxy Bufuralol-d9, a chemically modified version of bufuralol, interacts with its target, the beta-adrenergic receptor, by binding to it . This interaction can lead to changes in the receptor’s activity, which can affect various physiological processes .

Biochemical Pathways

1’-Hydroxy Bufuralol-d9 affects the cytochrome P450 2D6 (CYP2D6) pathway . The drug bufuralol is metabolized by the cytochrome P450 isoforms 2D1 and 2D2 (CYP2D1/2); therefore, quantification of the bufuralol metabolite, 1’-Hydroxy bufuralol, can be used to determine CYP2D1/2 enzyme activity . The stereoselective 1’-hydroxylation of (+)-bufuralol is catalyzed by CYP2D6 .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

It is known that the interaction of 1’-hydroxy bufuralol-d9 with the beta-adrenergic receptor can lead to changes in the receptor’s activity, which can affect various physiological processes .

生化分析

Biochemical Properties

1’-Hydroxy bufuralol-d9 interacts with the cytochrome P450 2D6 (CYP2D6) enzyme . This interaction is crucial as CYP2D6 is involved in the metabolism of a variety of compounds, including bufuralol .

Cellular Effects

The cellular effects of 1’-Hydroxy bufuralol-d9 are primarily related to its interaction with CYP2D6. As a metabolite of bufuralol, it can reflect the activity of CYP2D6

Molecular Mechanism

The molecular mechanism of 1’-Hydroxy bufuralol-d9 involves its interaction with the CYP2D6 enzyme . This interaction can influence the pharmacokinetic and metabolic profiles of drugs .

Metabolic Pathways

1’-Hydroxy bufuralol-d9 is involved in the metabolic pathways mediated by the CYP2D6 enzyme

生物活性

1'-Hydroxy bufuralol-d9 is a deuterium-labeled derivative of 1'-hydroxy bufuralol, which is the primary metabolite of bufuralol, a non-selective beta-adrenergic antagonist. This compound plays a significant role in pharmacokinetic studies, particularly in relation to cytochrome P450 (CYP) enzyme activity. This article explores its biological activity, including its pharmacological implications, metabolic pathways, and relevant research findings.

- Molecular Formula : CHDNO

- Molecular Weight : 286.41 g/mol

- CAS Number : 1185069-74-2

- Purity : >95% (HPLC)

Pharmacological Significance

1'-Hydroxy bufuralol-d9 serves as an important marker for studying the metabolism of bufuralol and the activity of CYP2D6, an enzyme that is crucial for drug metabolism in humans. The deuterium labeling enhances the compound's stability and allows for more precise tracking during metabolic studies.

Metabolic Pathways

Bufuralol undergoes extensive metabolism primarily through CYP2D6 and CYP1A2 pathways. The hydroxylation of bufuralol to form 1'-hydroxy bufuralol is a key metabolic step that influences its pharmacological effects. The use of deuterium-labeled compounds like 1'-hydroxy bufuralol-d9 allows researchers to quantify these metabolic processes accurately.

CYP Enzyme Interaction

The biological activity of 1'-hydroxy bufuralol-d9 is closely linked to its interaction with cytochrome P450 enzymes. Studies have shown that this compound can reflect the activity levels of CYP2D6, which is involved in the metabolism of many clinically relevant drugs.

- CYP2D6 Activity : The quantification of 1'-hydroxy bufuralol-d9 in biological samples can indicate the metabolic capacity of CYP2D6, providing insights into individual variations in drug metabolism and potential drug interactions.

Case Studies

- Impact on Drug Metabolism : A study by Yamazaki et al. (1994) demonstrated that the hydroxylation of bufuralol by CYP2D6 leads to significant differences in the pharmacokinetics of beta-blockers, highlighting the importance of understanding this metabolic pathway for optimizing therapeutic strategies in patients using beta-adrenergic antagonists .

- Deuterium Substitution Effects : Research has indicated that deuterium substitution can alter the pharmacokinetics of drugs. A review by Russak et al. (2019) discussed how deuterated metabolites like 1'-hydroxy bufuralol-d9 could exhibit altered absorption and elimination profiles compared to their non-deuterated counterparts, which may enhance their therapeutic index .

Research Findings

属性

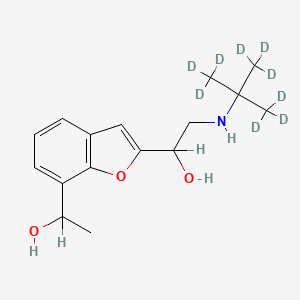

IUPAC Name |

2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3/i2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYMTYBCXVOBBB-WVZRYRIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662008 | |

| Record name | 1-[7-(1-Hydroxyethyl)-1-benzofuran-2-yl]-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185069-74-2 | |

| Record name | 1-[7-(1-Hydroxyethyl)-1-benzofuran-2-yl]-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。